
2-(Pyrrolidin-2-yl)cyclopentan-1-one hydrochloride
Übersicht
Beschreibung
“2-(Pyrrolidin-2-yl)cyclopentan-1-one hydrochloride” is a chemical compound with the CAS Number: 1423035-03-3 . It has a molecular weight of 189.68 and its molecular formula is C9H16ClNO . The compound is typically stored at a temperature of 4 degrees Celsius . It is usually available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H15NO.ClH/c11-9-5-1-3-7(9)8-4-2-6-10-8;/h7-8,10H,1-6H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
As mentioned earlier, “this compound” is a powder that is typically stored at a temperature of 4 degrees Celsius . The compound has a molecular weight of 189.68 and its molecular formula is C9H16ClNO .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Derivatization
One significant area of application for 2-(Pyrrolidin-2-yl)cyclopentan-1-one hydrochloride is in the synthesis and derivatization of novel compounds. For instance, Nycz et al. (2016) identified novel hydrochloride salts of cathinones, examining their properties through spectroscopic methods like GC-MS, IR, NMR, and electronic absorption spectroscopy. This research highlighted the utility of the compound in identifying and characterizing new chemical entities through spectroscopic techniques (Nycz, Paździorek, Małecki, & Szala, 2016).
Crystallography and Molecular Structure
Another area of focus is crystallography, where the compound's derivatives are analyzed to understand their molecular structure and conformation. Moustafa et al. (2012) provided insights into the conformational aspects of related molecules, showcasing the envelope and twisted conformations of the pyrrolidine and cyclopentanone rings, respectively. Such studies are crucial for the development of materials and drugs, as they offer a deep understanding of molecular interactions at the atomic level (Moustafa, Girgis, Shalaby, & Tiekink, 2012).
Medicinal Chemistry and Drug Design
In medicinal chemistry, the compound's derivatives have been explored for their potential biological activities. For example, Miszke et al. (2008) described the synthesis of 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives, investigating their bacteriostatic and antituberculosis activity. This study underlines the compound's relevance in designing new therapeutic agents with significant biological activity (Miszke, Foks, Kędzia, Kwapisz, & Zwolska, 2008).
Drug Resistance and Pharmacology
Furthermore, the compound's framework has been incorporated into the design of drugs aimed at overcoming resistance mechanisms. Gangjee et al. (2010) synthesized molecules based on the pyrrolo[2,3-d]pyrimidine scaffold, showing potent antiproliferative activities and the ability to overcome drug resistance by binding to the colchicine site on tubulin. This emphasizes the compound's role in developing novel anticancer agents capable of circumventing clinical resistance (Gangjee, Zhao, Lin, Raghavan, Roberts, Risinger, Hamel, & Mooberry, 2010).
Safety and Hazards
The safety information available indicates that “2-(Pyrrolidin-2-yl)cyclopentan-1-one hydrochloride” has the GHS07 pictogram . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
2-pyrrolidin-2-ylcyclopentan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO.ClH/c11-9-5-1-3-7(9)8-4-2-6-10-8;/h7-8,10H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFNUOYBJWAVSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C2CCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



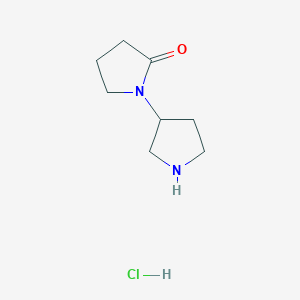
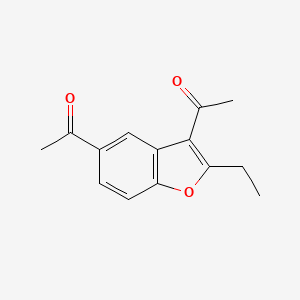
![5-methyl-1-[2-(oxan-2-yloxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1377065.png)
![[1-(Ethoxymethyl)cyclobutyl]methanol](/img/structure/B1377066.png)
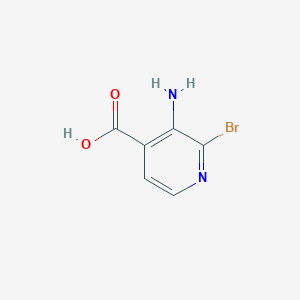
![2-[(Dimethylamino)methyl]pyridin-4-amine dihydrochloride](/img/structure/B1377071.png)
![[4-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride](/img/structure/B1377072.png)
![3-Amino-2-[(thiophen-2-yl)methyl]propanoic acid hydrochloride](/img/structure/B1377073.png)

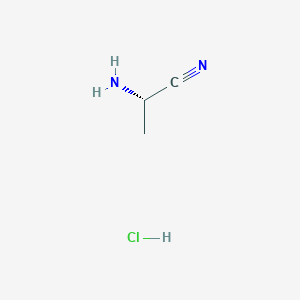
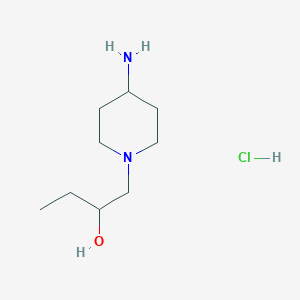
amine](/img/structure/B1377080.png)

![2-[2-(Benzyloxy)-4-methoxyphenyl]propan-2-ol](/img/structure/B1377085.png)